molecular formula C22H22N4O2S B2932896 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-89-3

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2932896
CAS RN: 689767-89-3
M. Wt: 406.5
InChI Key: LPPROLRAZZNISH-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

Pharmacological Research: Analgesic and Anti-inflammatory Properties

The indole moiety is a common feature in many pharmacologically active compounds. The presence of the indol-3-yl group in this compound suggests potential analgesic and anti-inflammatory properties, as seen in other indole derivatives . Research could explore the efficacy of this compound in pain management and inflammation control, possibly offering a new class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Antiviral Activity: SARS-CoV-2 and Influenza

Indole derivatives have been studied for their antiviral properties, particularly against influenza and coronaviruses . This compound could be investigated for its potential to inhibit viral replication or enhance immune response, contributing to the treatment of viral infections like COVID-19.

Neuropharmacology: Neuromodulation and Behavior

The structure of this compound resembles that of tryptamine, a precursor to serotonin, which plays a crucial role in mood and behavior . Research could focus on the neuropharmacological applications, examining its effects on cognition, memory, and mood disorders.

Cancer Research: Antitumor Activity

Indole derivatives are known for their role in cancer treatment, either as chemotherapeutic agents or as compounds that can modulate the biological pathways involved in cancer progression . This compound’s potential antitumor activity could be a significant area of research, aiming to understand its mechanism of action and therapeutic efficacy.

Antimicrobial Research: Antibiotic Tolerance and Biofilm Formation

The compound’s structure suggests it could influence bacterial metabolism and biofilm formation, as other indole derivatives enhance E. coli persister cell formation . It could be valuable in studying antibiotic resistance and developing strategies to combat persistent bacterial infections.

Synthetic Chemistry: Novel Synthesis Methods

The complex structure of this compound presents a challenge in synthetic chemistry, offering an opportunity to develop novel synthesis methods . Research could focus on improving the efficiency and yield of the synthesis process, potentially leading to the discovery of new reactions and catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzamide with 3-bromo-1-propanol to form 3-(2-bromoethyl)-2-aminobenzamide. This intermediate is then reacted with indole-3-carboxaldehyde to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide. The final compound is obtained by reacting 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'.", "Starting Materials": [ "2-aminobenzamide", "3-bromo-1-propanol", "indole-3-carboxaldehyde", "morpholine", "sulfur", "base" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(2-bromoethyl)-2-aminobenzamide.", "Step 2: 3-(2-bromoethyl)-2-aminobenzamide is reacted with indole-3-carboxaldehyde in the presence of a base to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide.", "Step 3: 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide is reacted with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'." ] }

CAS RN

689767-89-3

Product Name

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29)

InChI Key

LPPROLRAZZNISH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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